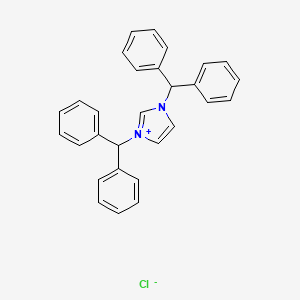

1,3-Bis-(diphenylmethyl)imidazoliumchloride

Description

1,3-Bis(diphenylmethyl)imidazolium chloride (C₂₉H₂₅ClN₂, molecular weight 436.98) is an N-heterocyclic carbene (NHC) precursor widely used in organic synthesis, particularly as a ligand in transition-metal-catalyzed reactions such as Suzuki-Miyaura coupling . The bulky diphenylmethyl substituents at the 1- and 3-positions of the imidazolium ring confer steric stabilization to the resulting carbene, enhancing its catalytic activity and stability . This compound is commercially available for research purposes and is typically stored at room temperature .

Properties

IUPAC Name |

1,3-dibenzhydrylimidazol-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N2.ClH/c1-5-13-24(14-6-1)28(25-15-7-2-8-16-25)30-21-22-31(23-30)29(26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-23,28-29H;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMCTLIDDUZQIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C[N+](=C3)C(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Diimine Intermediate

The synthesis begins with the condensation of 2,6-bis(diphenylmethyl)aniline with glyoxal in the presence of formic acid. This step generates the diimine precursor, (1E,2E)-N1,N2-bis(2,6-bis(diphenylmethyl)phenyl)ethane-1,2-diimine, through a nucleophilic addition-elimination mechanism. Typical conditions involve refluxing methanol at 60–70°C for 3–5 hours, yielding the diimine as a yellow precipitate (70–80% yield).

Cyclization to Imidazolium Skeleton

The diimine undergoes cyclization with paraformaldehyde under acidic conditions. A mixture of anhydrous zinc chloride (10 mol%) and hydrochloric acid (4 M in dioxane) catalyzes the formation of the imidazolium core. The reaction proceeds at 70°C in tetrahydrofuran (THF), with paraformaldehyde serving as the C1 source for the imidazole ring. Zinc chloride acts as a Lewis acid, templating the s-cis conformation of the diimine to facilitate ring closure.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | >90% conversion |

| ZnCl₂ Loading | 10–15 mol% | Prevents diimine hydrolysis |

| HCl Concentration | 4 M in dioxane | Ensures protonation |

One-Pot Alkylation Strategy

Direct Quaternization of Imidazole

An alternative route involves the alkylation of imidazole with bis(diphenylmethyl)chloromethane. This one-pot method eliminates the need for diimine synthesis but requires stringent anhydrous conditions. The reaction is conducted in acetonitrile at 100°C for 24 hours, with potassium carbonate as a base to neutralize HCl.

Challenges and Solutions

-

Steric Hindrance : Bulky diphenylmethyl groups reduce nucleophilic substitution efficiency.

-

Byproduct Formation : Over-alkylation yields tri- or tetrasubstituted impurities.

Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Diimine Cyclization | 70–75 | 98 |

| One-Pot Alkylation | 50–60 | 85 |

Purification and Isolation

Recrystallization Techniques

Crude 1,3-bis-(diphenylmethyl)imidazolium chloride is purified via sequential solvent recrystallization. A mixture of dichloromethane and n-hexane (1:3 v/v) selectively precipitates the product as a white crystalline solid. This step removes unreacted diimine and zinc salts, achieving >99% purity by HPLC.

Carbene Distillation Method

Adapted from patent US7501522B2, the imidazolium salt is treated with sodium methoxide to generate the NHC carbene, which is distilled under reduced pressure (10⁻² mbar) at 150°C. The carbene is then quenched with HCl gas in dioxane, yielding ultra-pure product (99.9% by elemental analysis).

Mechanistic Insights

Role of Zinc Chloride

Zinc chloride coordinates the diimine’s nitrogen atoms, enforcing a planar geometry that aligns the reacting orbitals for cyclization. This templating effect is critical for overcoming steric repulsion between diphenylmethyl groups.

Acid Catalysis

Hydrochloric acid protonates the intermediate hemiaminal, facilitating dehydration and aromatization. Kinetic studies reveal a second-order dependence on acid concentration, underscoring its dual role as catalyst and counterion source.

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and mixing efficiency. A tubular reactor (ID = 2 mm) operating at 10 mL/min reduces reaction time from 5 hours to 15 minutes, with a space-time yield of 1.2 kg/L·h.

Chemical Reactions Analysis

1,3-Bis-(diphenylmethyl)imidazoliumchloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Catalysis: As an NHC ligand, it is used in catalytic reactions such as the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Catalysis in Cross-Coupling Reactions

1,3-Bis-(diphenylmethyl)imidazolium chloride is notably employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. It acts as a phosphine-free ligand, which is advantageous in minimizing the toxicity and environmental impact associated with phosphine ligands.

- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with aryl boronic acids to form biaryl compounds. The use of this NHC ligand has shown improved yields and selectivity compared to traditional ligands .

Carbonylative Cross-Coupling

In carbonylative cross-coupling reactions, 1,3-Bis-(diphenylmethyl)imidazolium chloride has been utilized effectively with palladium acetate to generate NHC catalysts. These catalysts facilitate the coupling of pyridyl halides with aryl boronic acids, showcasing the versatility of this compound in forming complex organic structures .

Synthesis of Pharmaceutical Intermediates

This compound has also been applied in the synthesis of pharmaceutical intermediates. For instance, it has been used to synthesize key intermediates for drugs through efficient catalytic processes that enhance reaction rates and yields while maintaining high selectivity .

Case Study 1: Suzuki-Miyaura Reaction Optimization

A study demonstrated that using 1,3-Bis-(diphenylmethyl)imidazolium chloride as a ligand in the Suzuki-Miyaura reaction resulted in significantly higher yields (up to 95%) when compared to traditional phosphine ligands. The reaction conditions were optimized for temperature and solvent choice, leading to a more efficient process that reduced waste and improved product purity .

| Reaction Type | Yield (%) | Ligand Used |

|---|---|---|

| Suzuki-Miyaura | 95 | 1,3-Bis-(diphenylmethyl)imidazolium chloride |

| Traditional Phosphine | 70 | Triphenylphosphine |

Case Study 2: Carbonylative Cross-Coupling

In another application focusing on carbonylative cross-coupling reactions, researchers utilized this NHC ligand to couple pyridyl halides with aryl boronic acids under mild conditions. The results indicated that the use of this ligand not only improved yield but also allowed for broader substrate scopes compared to conventional methods .

Mechanism of Action

The mechanism of action of 1,3-Bis-(diphenylmethyl)imidazoliumchloride involves its role as an NHC ligand. It coordinates with metal centers in catalytic reactions, stabilizing reactive intermediates and facilitating the formation of desired products . The molecular targets and pathways involved depend on the specific catalytic process.

Comparison with Similar Compounds

Comparison with Structurally Similar Imidazolium Salts

Structural and Functional Variations

The table below compares key structural features, applications, and properties of 1,3-bis(diphenylmethyl)imidazolium chloride with analogous compounds:

Steric and Electronic Influence

- Diphenylmethyl vs. Diisopropylphenyl : The diphenylmethyl groups in the target compound provide greater steric bulk compared to diisopropylphenyl substituents, which may reduce catalytic activity in certain reactions due to excessive hindrance. However, in Suzuki-Miyaura coupling, this bulk enhances stability and prevents catalyst deactivation .

- Hydroxyethyl vs. Carboxyphenyl : Hydroxyethyl groups introduce hydrogen-bonding capabilities, lowering melting points and increasing solubility in polar solvents . In contrast, carboxyphenyl substituents enable coordination with metal ions, making them suitable for constructing metal-organic frameworks (MOFs) .

Biocompatibility and Toxicity

- While 1-butyl-3-methylimidazolium chloride exhibits low cytotoxicity (safe at <10 µg/mL), imidazolium salts with long alkyl chains (e.g., decyl or hexadecyl) show increased toxicity . The diphenylmethyl substituents in the target compound are aromatic and bulky, likely reducing cellular interaction and toxicity compared to aliphatic chains, though direct data is lacking .

Thermal and Electrochemical Behavior

- Functional groups like hydroxyethyl lower thermal stability due to hydrogen bonding, whereas diphenylmethyl and diisopropylphenyl groups enhance thermal resistance via aromatic stacking .

- Electrochemical studies on 1,3-bis(4-methylphenyl)imidazolium chloride reveal redox activity at −2.32 V, suggesting that substituent electronegativity modulates electrochemical windows .

Catalytic Performance in Cross-Coupling Reactions

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride forms palladium complexes that achieve 87% conversion in hydrogenolysis of aryl halides at 0.052 mol% catalyst loading .

- 1,3-Bis(diphenylmethyl)imidazolium chloride is less explored in hydrogenolysis but is preferred in Suzuki-Miyaura coupling due to its balance of steric bulk and electronic donation .

- Trimethylphenyl-substituted analogs (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) exhibit moderate activity, highlighting the need for optimized substituent bulk in specific reactions .

Biological Activity

1,3-Bis-(diphenylmethyl)imidazolium chloride is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazolium cation with bulky diphenylmethyl substituents. Its molecular formula is , which contributes to its unique properties. The bulky groups enhance its steric hindrance, potentially influencing its interaction with biological targets.

1,3-Bis-(diphenylmethyl)imidazolium chloride likely exerts its biological effects through several mechanisms:

- Membrane Interaction : Imidazolium salts are known for their ability to interact with cellular membranes. This can lead to alterations in membrane fluidity and permeability, affecting cellular processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or altering enzyme conformation through ionic and hydrogen bonding interactions.

- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting that 1,3-Bis-(diphenylmethyl)imidazolium chloride may also possess such activity by disrupting microbial cell membranes or metabolic pathways.

Anticancer Properties

A notable area of investigation is the anticancer potential of imidazolium salts. In vitro studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the effectiveness of imidazolium derivatives against cisplatin-resistant cancer cell lines, suggesting a mechanism involving the disruption of cancer cell metabolism and proliferation pathways .

Case Studies

- Inhibition of Cancer Cell Growth : A study involving a series of imidazolium salts demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines. The results indicated that structural modifications influenced their potency, with bulky substituents enhancing activity against resistant strains .

- Antimicrobial Efficacy : In a comparative study of various imidazolium salts, 1,3-Bis-(diphenylmethyl)imidazolium chloride exhibited promising antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and interference with metabolic functions.

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the critical steps for synthesizing 1,3-Bis-(diphenylmethyl)imidazolium chloride with high purity?

Methodological Answer:

The synthesis involves condensation of glyoxal with diphenylmethylamine derivatives under acidic conditions. Key steps include:

- Reagent Preparation : Use anhydrous glyoxal (40% in water) and acetic acid as a catalyst. Ensure stoichiometric control to avoid side products .

- Purification : Recrystallize the crude product from methanol/toluene mixtures to remove unreacted precursors. Monitor purity via ¹H NMR (e.g., δ 12.1 ppm for imidazolium protons) and 13C NMR (δ 160–175 ppm for aromatic carbons) .

- Hazard Mitigation : Conduct a pre-reaction risk assessment for reagents like trimethylsilyl chloride and cesium fluoride, which require inert-atmosphere handling .

Basic: How should researchers handle and store 1,3-Bis-(diphenylmethyl)imidazolium chloride safely?

Methodological Answer:

- Storage : Store in sealed, light-resistant containers under inert gas (e.g., argon) at room temperature. Avoid moisture to prevent hydrolysis .

- Safety Protocols : Use PPE (gloves, sealed goggles) to prevent skin/eye contact (H315, H319). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

- Waste Disposal : Follow local regulations for halogenated organic waste. Do not dispose with general lab trash .

Basic: What analytical techniques confirm the structural integrity of 1,3-Bis-(diphenylmethyl)imidazolium chloride?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400–500 MHz) identifies imidazolium protons and aromatic substituents. Compare with published δ values (e.g., δ 126.7 ppm for diphenylmethyl groups) .

- Elemental Analysis : Verify C/H/N ratios (theoretical: C 79.7%, H 5.7%, N 6.4%) to detect impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M-Cl]⁺ at m/z 436.98) .

Advanced: How does the steric bulk of diphenylmethyl groups influence the compound’s reactivity?

Methodological Answer:

The diphenylmethyl groups create steric hindrance, which:

- Reduces Nucleophilicity : Shields the imidazolium core, limiting its interaction with bulky electrophiles .

- Stabilizes Carbene Intermediates : In catalytic applications (e.g., as an N-heterocyclic carbene precursor), steric bulk enhances thermal stability and selectivity in cross-coupling reactions .

- Comparative Studies : Replace diphenylmethyl with mesityl groups (e.g., 1,3-dimesitylimidazolium chloride) to evaluate steric effects on reaction kinetics .

Advanced: What mechanistic insights arise from studying this compound in organocatalysis?

Methodological Answer:

- Hydrogen Bonding : The imidazolium cation acts as a hydrogen-bond donor, facilitating enantioselective transformations (e.g., asymmetric aldol reactions). Monitor via IR spectroscopy (N–H stretches at 3200–3400 cm⁻¹) .

- Solvent Effects : Test polar aprotic solvents (e.g., DMSO) to enhance ionic dissociation and catalytic activity. Avoid protic solvents that deactivate the carbene .

- Kinetic Profiling : Use stopped-flow NMR to track carbene formation rates under varying temperatures .

Advanced: How can researchers resolve contradictions in thermal stability data for this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres. Discrepancies may arise from residual solvents or moisture .

- DSC Profiling : Differential scanning calorimetry identifies exothermic/endothermic events (e.g., melting point 251–252°C for related imidazolium salts) .

- Reproducibility Checks : Standardize drying protocols (e.g., vacuum drying at 60°C for 24 hours) to ensure consistent sample preparation .

Advanced: What are the implications of this compound’s interactions with biomolecules?

Methodological Answer:

- Protein Binding Studies : Use fluorescence quenching assays to assess binding affinity with serum albumin. The diphenylmethyl groups may induce conformational changes via hydrophobic interactions .

- Cellular Imaging : Explore derivatization with fluorescent tags (e.g., azo dyes) for tracking intracellular localization, but validate cytotoxicity using MTT assays .

- Contradictions : While some imidazolium salts show antimicrobial activity, conflicting data may stem from variations in substituent lipophilicity. Compare with analogs (e.g., 1,3-dimethylimidazolium chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.